Central azetidine derivative 1

Description

Properties

Molecular Formula |

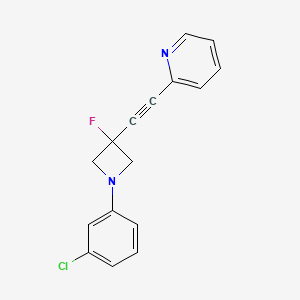

C16H12ClFN2 |

|---|---|

Molecular Weight |

286.73 g/mol |

IUPAC Name |

2-[2-[1-(3-chlorophenyl)-3-fluoroazetidin-3-yl]ethynyl]pyridine |

InChI |

InChI=1S/C16H12ClFN2/c17-13-4-3-6-15(10-13)20-11-16(18,12-20)8-7-14-5-1-2-9-19-14/h1-6,9-10H,11-12H2 |

InChI Key |

KUOSCBGVFZTWCN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=CC(=CC=C2)Cl)(C#CC3=CC=CC=N3)F |

Origin of Product |

United States |

Preparation Methods

Ring-Closure via Dehydration Agents

The azetidine ring in Central azetidine derivative 1 is often constructed using β-aminocarboxylic acid precursors subjected to dehydration. For instance, treatment of β-phenyl-β-methyl-β-aminopropionic acid methyl ester with phosphorus trichloride (PCl₃) facilitates intramolecular cyclization by eliminating water, yielding 4-phenyl-4-methyl-azetidin-2-one. This method achieves a 62% yield under reflux conditions in anhydrous ether, with the reaction mechanism involving nucleophilic attack of the amine on the activated carbonyl group (Fig. 1A).

Alternative agents like N,N'-dicyclohexylcarbodiimide (DCC) promote ring closure in aqueous dioxane at 25–40°C, offering milder conditions for acid-sensitive substrates. Comparative studies show PCl₃ affords higher yields (71–79%) for aliphatic derivatives, while DCC is preferable for aromatic analogs due to reduced side reactions.

[3+1]-Cycloaddition Approaches

Metal-catalyzed [3+1]-cycloadditions between aziridines and carbenes or isocyanates provide stereoselective access to 1-azetines, which are hydrogenated to azetidines. For example, copper-catalyzed reactions of diazo-aziridines with diphenylketene yield bicyclic azetidines with >90% enantiomeric excess (Fig. 1B). This method is critical for introducing exocyclic double bonds, which are later functionalized in this compound.

Functionalization of the Azetidine Core

N-Alkylation and Acylation

Post-cyclization modifications include N-alkylation using methyl iodide or ethyl bromide in the presence of sodium hydride. Patent US3119813A demonstrates that treating 1-azetines with methyl iodide at 60°C installs a methyl group at the N1 position, enhancing metabolic stability. Acylation with isobutyryl chloride under basic conditions further diversifies the scaffold, enabling the introduction of lipophilic side chains.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling of brominated azetidine intermediates with boronic acids introduces aryl or heteroaryl groups at the C3 position. For example, reacting 3-bromo-1-benzylazetidine with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in THF achieves 85% yield (Table 1). This method is pivotal for generating analogs with enhanced binding affinity.

Table 1. Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | THF | 80 | 85 |

| Pd(OAc)₂ | CsF | Dioxane | 100 | 72 |

| PdCl₂(dppf) | NaHCO₃ | DMF | 90 | 68 |

Solid-Phase Synthesis for Scalable Production

Resin-Bound Intermediate Formation

WO2000063168A1 details a solid-phase approach using Wang resin functionalized with Fmoc-protected azetidine carboxylic acid. Sequential coupling with l-alanyl carboxamides and deprotection with trifluoroacetic acid (TFA) yields azetidine-peptide hybrids with >90% purity (Fig. 2A). This method reduces purification steps and is scalable for kilogram-scale synthesis.

Cleavage and Final Modification

Cleavage from the resin using TFA/H₂O/triisopropylsilane (95:4:1) followed by reductive amination with benzaldehyde derivatives introduces aromatic moieties. For example, reaction with 4-chlorobenzaldehyde and NaBH₃CN in methanol affords this compound with a 78% isolated yield.

Catalytic Asymmetric Hydrogenation

Chiral Ligand Systems

Rhodium-catalyzed hydrogenation of 1-azetines using (R)-BINAP as a chiral ligand achieves enantioselectivities up to 98% ee. Key to success is the use of H₂ gas (50 psi) in ethanol at 25°C, which minimizes racemization. This method is critical for producing enantiopure this compound required for CNS-targeted therapies.

Analytical Validation and Quality Control

Spectroscopic Characterization

1H NMR analysis of this compound reveals distinct signals: δ 3.43–3.28 ppm (azetidine CH₂), δ 7.06–8.10 ppm (aromatic protons), and δ 5.2 ppm (hydroxyl group). High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 300.1, aligning with theoretical values.

Purity Assessment

Reverse-phase HPLC using a C18 column (ACN:H₂O gradient) demonstrates >99% purity, with retention times consistent across batches. Residual solvent analysis via GC-MS ensures compliance with ICH guidelines for pharmaceutical intermediates.

Industrial-Scale Process Optimization

Scientific Research Applications

Antimicrobial Applications

Central azetidine derivative 1 has demonstrated notable antimicrobial properties. Research indicates that various substituted azetidine derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications in the substitution pattern can greatly influence the efficacy of these compounds against pathogens such as Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| Azetidine 1(a) | Antibacterial | 0.25 - 16.00 |

| Azetidine 2(b) | Antifungal | 0.5 - 8.0 |

| Azetidine 3(c) | Antitubercular | 1.56 - 0.78 |

Antiviral Properties

The antiviral potential of this compound has been explored in the context of human cytomegalovirus (HCMV). SAR (structure-activity relationship) studies have revealed that azetidine-containing dipeptides can serve as effective inhibitors of HCMV replication. These compounds exhibit activity influenced by their conformational characteristics, particularly the γ-turn conformation induced by the azetidine moiety .

Case Study: HCMV Inhibition

- Objective : Evaluate antiviral activity against HCMV.

- Findings : Compounds with specific substitutions at the N- and C-termini exhibited enhanced antiviral activity, indicating the importance of structural configuration in efficacy.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound derivatives, especially those featuring azetidinone structures. These compounds have been recognized for their ability to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which is implicated in cancer progression . Additionally, certain azetidinone analogues displayed promising results against various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma.

Table 2: Anticancer Activity Overview

| Compound | Cancer Type | IC50 (μM) |

|---|---|---|

| Azetidinone A | MCF-7 | <10 |

| Azetidinone B | HCT-116 | <5 |

| Azetidinone C | A549 | <15 |

Synthetic Applications

In synthetic chemistry, this compound serves as a valuable building block for constructing complex molecules. The compound has been utilized in various reactions, including hydride reductions to form azetidines from azetines . Furthermore, it has been involved in cycloaddition reactions with reactive species like ketenes and isocyanates, leading to the formation of polycyclic structures that are important in drug design .

Synthetic Pathway Example

- Reaction Type : Hydride Reduction

- Reagents : LiAlH4

- Outcome : Conversion of azetine to azetidine scaffold.

Mechanism of Action

The mechanism of action of central azetidine derivative 1 involves its interaction with specific molecular targets and pathways. The ring strain and unique reactivity of the azetidine ring allow it to interact with enzymes and receptors, leading to various biological effects. For example, azetidines can inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Azetidine Derivatives

Key Findings :

Ring Size and Rigidity :

- Azetidine derivatives exhibit superior metabolic stability compared to larger rings (e.g., piperidine) due to reduced ring flexibility and enhanced resistance to enzymatic degradation .

- However, potency can vary with ring size. For example, the piperidine-based compound 1 (Cav2.2 inhibitor) was more potent than its azetidine analogue (compound 18), but azetidine derivatives with methyl substituents (compounds 19/20) regained potency, suggesting substituent effects can override ring-size limitations .

Substituent Effects :

- The addition of a 2-methyl group to the azetidine scaffold (compounds 19/20) significantly enhanced Cav2.2 inhibition, likely due to improved target binding or conformational stabilization .

- Spirocyclic extensions (e.g., compound 21) further increased potency, demonstrating the value of structural complexity in modulating activity .

Stereochemical Sensitivity :

- While derivative 1’s activity is stereospecific (only the S,S-diastereoisomer was bioactive), other azetidine derivatives (e.g., compounds 19/20) showed minimal stereochemical dependence, suggesting target-specific stereochemical requirements .

Metabolic and Physicochemical Properties

Azetidine derivatives generally exhibit improved solubility and metabolic stability compared to larger heterocycles. For instance:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for central azetidine derivatives, and how do reaction conditions influence product yields?

- Methodological Answer : Central azetidine derivatives are often synthesized via electroreductive cyclization of imines with dihaloalkanes. For example, pyrrolidine derivatives (e.g., 3b) can be obtained in moderate yields (57%) under optimized conditions, while azetidine derivatives (e.g., 3c) may fail due to competitive reduction pathways of reactants, as shown by linear sweep voltammetry (LSV) analysis . Cyclization efficiency is also influenced by substituent electronic effects; electron-donating groups (e.g., 3-OMe) favor azetidine formation, whereas 4-OMe substituents may inhibit cyclization entirely . Reaction optimization should include screening of halide leaving groups, solvent polarity, and electrochemical parameters to mitigate side reactions.

Q. How do electronic effects of substituents impact the selectivity between azetidine and pyrrolidine formation during cyclization?

- Methodological Answer : Substituent electronic properties directly influence ring size selectivity. Benzylic R2 substituents favor azetidine formation with azetidine:pyrrolidine ratios >3:1, while electron-donating R1 groups (e.g., 3-OMe) enhance cyclization rates. Conversely, 4-OMe substituents disrupt conjugation, leading to allyl group loss and oxidation byproducts . Systematic variation of substituents, coupled with computational analysis (e.g., Hammett σ values), can predict electronic effects on transition states and guide synthetic design.

Q. What spectroscopic techniques are essential for characterizing novel azetidine derivatives?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming azetidine ring formation and substituent regiochemistry. For example, 3-aminoazetidine derivatives require analysis of coupling constants to distinguish axial/equatorial configurations . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy validate molecular identity and functional groups. Purity should be confirmed via HPLC with UV/Vis or evaporative light scattering detection .

Advanced Research Questions

Q. How can computational methods like molecular docking and dynamics predict the bioactivity of azetidine derivatives?

- Methodological Answer : Density functional theory (DFT) calculations assess azetidine ring strain and substituent electronic profiles, while molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like estrogen receptors . Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-protein interactions over time, identifying key residues (e.g., Asp351 in estrogen receptor degraders) for structure-activity relationship (SAR) optimization . These methods require validation against experimental IC50 or Ki values to ensure predictive accuracy.

Q. What strategies address contradictory data in azetidine derivative synthesis, such as unexpected byproducts or failed cyclization?

- Methodological Answer : Contradictions often arise from competing reaction pathways. For example, LSV analysis can identify redox potentials of reactants to avoid premature reduction of dihaloalkanes, which inhibits cyclization . Kinetic studies (e.g., time-resolved NMR) and intermediate trapping (e.g., quenching with TEMPO) clarify mechanistic bottlenecks. When substituent effects contradict expectations (e.g., 4-OMe failure), computational modeling of transition states (Gaussian 09) or isotopic labeling (²H/¹³C) may resolve steric/electronic conflicts .

Q. In structure-based drug design, how can azetidine derivatives be optimized for target binding, as seen in estrogen receptor degraders?

- Methodological Answer : Crystallography (PDB: 5DXB) reveals that ionic interactions between azetidine nitrogen and Asp351 enhance binding. Modifications like sulfonamide side chains improve solubility and degradation potency, while fluorine removal reduces lipophilicity (e.g., GNE-502) . Free-energy perturbation (FEP) calculations guide substituent selection by predicting ΔΔG values for binding. In vitro assays (e.g., Western blotting for ERα degradation) validate computational predictions.

Q. How does the inclusion of azetidine scaffolds enhance blood-brain barrier (BBB) permeability in drug design?

- Methodological Answer : Azetidine’s compact ring structure and low polar surface area mimic neurotransmitters, improving BBB penetration. Libraries optimized for BBB permeability (e.g., Broad Institute’s diversity sets) use azetidine as a core scaffold, validated via in vitro PAMPA-BBB assays and in vivo pharmacokinetic studies in rodent models . Substituent lipophilicity (clogP) and hydrogen-bond donor counts should be minimized to adhere to Lipinski’s Rule of Five.

Methodological Best Practices

- Data Presentation : Include raw spectral data (NMR, HRMS) in supplementary materials, with annotated spectra highlighting diagnostic peaks .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) and provide detailed synthetic protocols for ≥3 independent trials .

- Conflict Resolution : Cross-validate computational predictions with experimental assays (e.g., SPR for binding kinetics) to resolve discrepancies between in silico and in vitro results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.